

An In-depth Technical Guide to 1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-pyrazole-4-carbaldehyde

Cat. No.: B053337

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Abstract

1H-pyrazole-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structural features, including the pyrazole core and a reactive aldehyde group, make it a versatile precursor for the synthesis of a wide array of biologically active compounds. This document provides a comprehensive technical overview of **1H-pyrazole-4-carbaldehyde**, detailing its physicochemical properties, established synthesis protocols, and significant applications in drug discovery, including its role in developing anti-inflammatory, antidepressant, and antifungal agents. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this important chemical entity.

Physicochemical Properties

1H-pyrazole-4-carbaldehyde, also known as 4-formylpyrazole, is an organic compound featuring a five-membered pyrazole ring substituted with a carbaldehyde group. Its chemical structure is fundamental to its reactivity and utility as a synthetic intermediate.

Table 1: Key Physicochemical Data for **1H-pyrazole-4-carbaldehyde**

| Property | Value | Source |
|---------------------------------------|--|-----------|
| Molecular Formula | C ₄ H ₄ N ₂ O | [1][2][3] |
| Molecular Weight | 96.09 g/mol | [1][2][3] |
| Exact Mass | 96.032362755 Da | [1] |
| CAS Number | 35344-95-7 | [1][2][4] |
| IUPAC Name | 1H-pyrazole-4-carbaldehyde | [1] |
| SMILES | O=CC1=CN=C1 | [2][4] |
| InChIKey | LRGBDJBDJXZTTD-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 45.8 Å ² | [1] |
| logP | 0.2222 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Purity (Typical) | ≥96% | [2][4] |
| Storage Conditions | 4°C, stored under nitrogen | [2] |

Synthesis Protocols

The most prevalent and industrially significant method for synthesizing **1H-pyrazole-4-carbaldehyde** and its derivatives is the Vilsmeier-Haack reaction.[5][6][7] This reaction facilitates the formylation of activated aromatic compounds, such as hydrazones, to produce the corresponding aldehydes.

General Experimental Protocol: Vilsmeier-Haack Reaction

This protocol outlines the synthesis of substituted **1H-pyrazole-4-carbaldehydes** from hydrazone intermediates.

Step 1: Preparation of the Vilsmeier-Haack Reagent

- In a fume hood, cool N,N-dimethylformamide (DMF, 15 mL) in an ice bath.
- Slowly add phosphorus oxychloride (POCl_3 , 3 mL) dropwise to the chilled DMF with constant stirring.
- Allow the mixture to stir while maintaining the cool temperature. This forms the electrophilic Vilsmeier reagent, chloroiminium salt.

Step 2: Synthesis of Hydrazone Intermediate

- Dissolve the starting ketone (e.g., substituted acetophenone, 10 mmol) and a substituted hydrazine (e.g., phenylhydrazine, 10 mmol) in a suitable solvent such as methanol (20 mL).
[8]
- Add a catalytic amount of glacial acetic acid (1 mL).
- Stir the mixture at a controlled temperature (e.g., 60°C) for 4-6 hours.[8]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into crushed ice to precipitate the hydrazone product.
- Filter the precipitate and wash thoroughly with water to remove impurities. The intermediate can often be used in the next step without further purification.

Step 3: Cyclization and Formylation

- Add the synthesized hydrazone intermediate (4 mmol) to the previously prepared Vilsmeier-Haack reagent.[8]
- Stir the resulting mixture at an elevated temperature (e.g., 70°C) for 4-10 hours.[8][9]
- Monitor the reaction completion via TLC.
- Once complete, carefully pour the reaction mixture onto crushed ice.

- Neutralize the mixture with a bicarbonate solution to precipitate the crude **1H-pyrazole-4-carbaldehyde** product.
- Filter the solid, wash with cold water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the purified compound.^{[8][9]}



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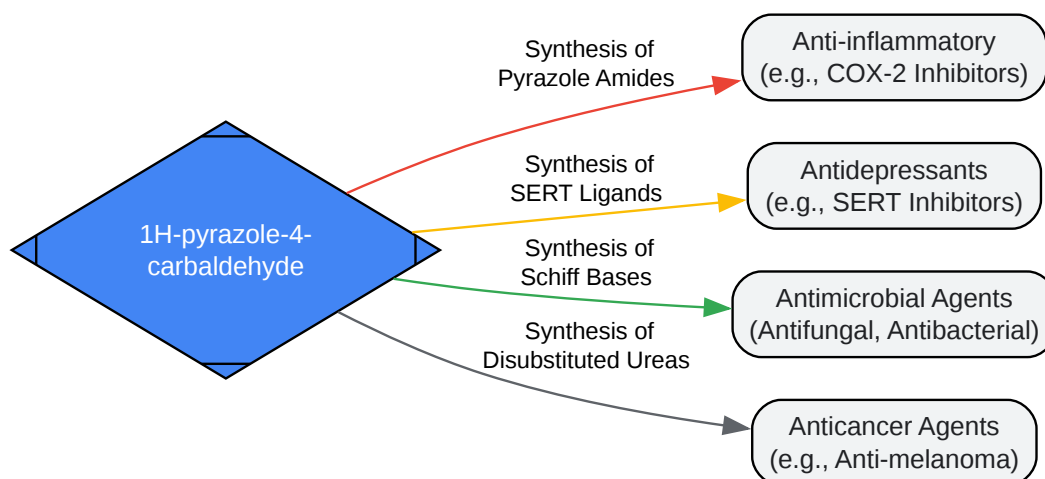
Figure 1. Workflow for the synthesis of **1H-pyrazole-4-carbaldehyde** via Vilsmeier-Haack reaction.

Applications in Research and Drug Development

1H-pyrazole-4-carbaldehyde serves as a critical starting material for synthesizing diverse heterocyclic compounds with a broad spectrum of pharmacological activities. The aldehyde functional group is readily converted into other functionalities, such as imines (Schiff bases), nitriles, or acids, enabling extensive chemical modifications.[\[10\]](#)[\[11\]](#)

Key therapeutic areas where derivatives have shown promise include:

- **Anti-inflammatory Agents:** Pyrazole-containing drugs like Celecoxib are well-known COX-2 inhibitors. Novel derivatives synthesized from **1H-pyrazole-4-carbaldehyde** have been evaluated for potent anti-inflammatory and antioxidant properties.[\[5\]](#)[\[11\]](#)
- **Antidepressants:** Recent studies have focused on synthesizing pyrazole carbaldehydes as inhibitors of the serotonin transporter (SERT), a key target in depression treatment. In silico docking studies have shown strong binding affinities of these derivatives to the transporter protein (PDB ID: 4IAR).[\[8\]](#)
- **Antifungal and Antibacterial Agents:** The compound is known to inhibit bacterial ribonucleotide reductase and shows significant activity against fungi like *Candida albicans*.
- **Anticancer Agents:** Derivatives have been investigated as potential anti-melanoma agents through the synthesis of pyrazole-based disubstituted ureas.[\[11\]](#)



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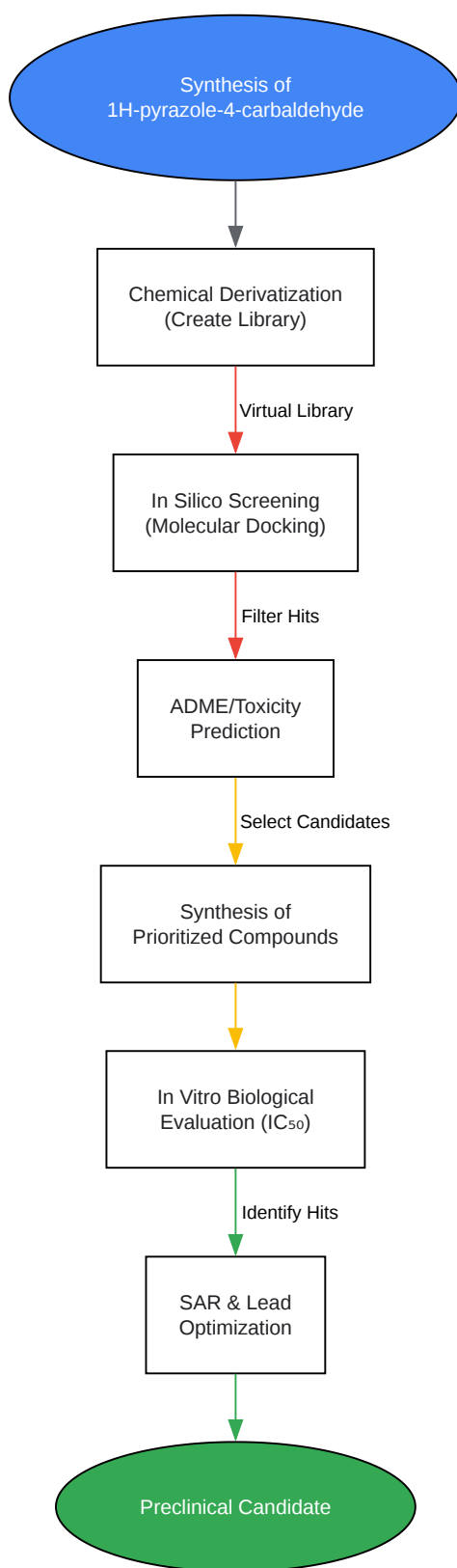
Figure 2. Key application areas of **1H-pyrazole-4-carbaldehyde** in drug development.

Logical Workflow in Drug Discovery

The utilization of **1H-pyrazole-4-carbaldehyde** in a typical drug discovery pipeline follows a logical progression from initial synthesis to biological validation. This workflow integrates computational and experimental techniques to efficiently identify and optimize lead compounds.

- **Synthesis & Derivatization:** The core scaffold is synthesized and then chemically modified to create a library of diverse derivatives.
- **Computational Screening (In Silico):** The library of virtual compounds is docked against a specific biological target (e.g., a receptor or enzyme) to predict binding affinities and interaction modes. This step helps prioritize compounds for synthesis and testing.[8]
- **ADME & Toxicity Prediction:** Computational tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of the designed molecules, further refining the selection process.[8]

- **In Vitro Evaluation:** The most promising compounds are synthesized and evaluated in biochemical and cellular assays to confirm their biological activity and determine key parameters like IC_{50} values.
- **Lead Optimization:** Structure-Activity Relationship (SAR) studies are conducted to further refine the chemical structure of active compounds, improving their potency, selectivity, and pharmacokinetic profile.



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Figure 3. Logical workflow for drug discovery using **1H-pyrazole-4-carbaldehyde** derivatives.

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References

- 1. 1H-pyrazole-4-carbaldehyde | C₄H₄N₂O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. 1H-Pyrazole-4-carboxaldehyde 97% | CAS: 35344-95-7 | AChemBlock [achemblock.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. jpsionline.com [jpsionline.com]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1H-pyrazole-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053337#1h-pyrazole-4-carbaldehyde-molecular-weight]

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